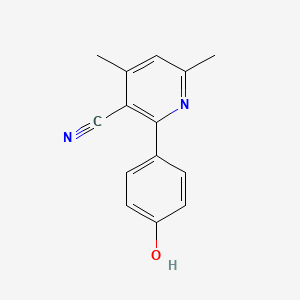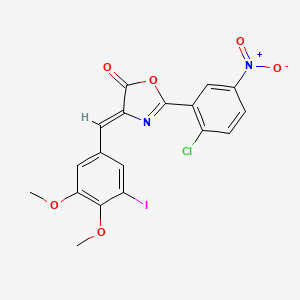![molecular formula C16H12BrN3O2 B6012250 N'-[(5-bromo-1H-indol-3-yl)methylene]-2-hydroxybenzohydrazide](/img/structure/B6012250.png)
N'-[(5-bromo-1H-indol-3-yl)methylene]-2-hydroxybenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(5-bromo-1H-indol-3-yl)methylene]-2-hydroxybenzohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological applications. This compound, also known as BHIM, is a hydrazone derivative that exhibits a range of biological activities, including anti-inflammatory, antimicrobial, antitumor, and antioxidant properties. In
Wissenschaftliche Forschungsanwendungen
N'-[(5-bromo-1H-indol-3-yl)methylene]-2-hydroxybenzohydrazide has been extensively studied for its potential pharmacological applications. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. This compound has also been reported to possess antimicrobial activity against a range of pathogenic bacteria and fungi. Additionally, this compound has been shown to exhibit antitumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Furthermore, this compound has been found to possess antioxidant activity by scavenging free radicals and reducing oxidative stress.
Wirkmechanismus
The mechanism of action of N'-[(5-bromo-1H-indol-3-yl)methylene]-2-hydroxybenzohydrazide is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation and cancer. This compound has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which regulates cellular energy homeostasis and has been implicated in the pathogenesis of metabolic disorders. Furthermore, this compound has been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in tissue remodeling and cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to exert a range of biochemical and physiological effects in various cell and animal models. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, by suppressing the activation of NF-κB. This compound has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. In vivo studies have demonstrated that this compound can reduce inflammation and oxidative stress in animal models of inflammatory bowel disease and diabetes. Furthermore, this compound has been shown to exhibit antimicrobial activity against a range of pathogenic bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
N'-[(5-bromo-1H-indol-3-yl)methylene]-2-hydroxybenzohydrazide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high yield. This compound is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, there are some limitations to the use of this compound in laboratory experiments. This compound is insoluble in water and requires the use of organic solvents for dissolution, which can affect the activity of the compound. Additionally, this compound has not been extensively studied in vivo, and its pharmacokinetics and toxicity profile are not well understood.
Zukünftige Richtungen
There are several future directions for research on N'-[(5-bromo-1H-indol-3-yl)methylene]-2-hydroxybenzohydrazide. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the pharmacokinetics and toxicity profile of this compound in animal models. Furthermore, the potential use of this compound as a therapeutic agent for the treatment of various inflammatory, infectious, and neoplastic diseases warrants further investigation. Finally, the elucidation of the molecular mechanisms underlying the biological activities of this compound will provide insights into the development of novel therapeutic strategies targeting inflammation, cancer, and metabolic disorders.
Conclusion:
In conclusion, this compound is a chemical compound that exhibits a range of biological activities, including anti-inflammatory, antimicrobial, antitumor, and antioxidant properties. This compound has been extensively studied for its potential pharmacological applications, and its mechanism of action involves the modulation of various signaling pathways. Although this compound has several advantages for use in laboratory experiments, its limitations and future directions warrant further investigation. This compound has the potential to be developed into a novel therapeutic agent for the treatment of various diseases, and its continued investigation will provide valuable insights into the development of new drugs.
Synthesemethoden
The synthesis of N'-[(5-bromo-1H-indol-3-yl)methylene]-2-hydroxybenzohydrazide involves the reaction of 5-bromoindole-3-carbaldehyde with 2-hydroxybenzohydrazide in the presence of a suitable catalyst. The reaction proceeds via the formation of a Schiff base intermediate, which is subsequently reduced to yield this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Eigenschaften
IUPAC Name |
N-[(E)-(5-bromo-1H-indol-3-yl)methylideneamino]-2-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O2/c17-11-5-6-14-13(7-11)10(8-18-14)9-19-20-16(22)12-3-1-2-4-15(12)21/h1-9,18,21H,(H,20,22)/b19-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRLBKGWCXQYOR-DJKKODMXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CNC3=C2C=C(C=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=CNC3=C2C=C(C=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-{[(2-fluorophenyl)amino]sulfonyl}benzamide](/img/structure/B6012174.png)
![ethyl 3-(2,4-difluorobenzyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinecarboxylate](/img/structure/B6012178.png)
![3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B6012184.png)
![4-methoxy-N-({1-[(2E)-2-methyl-3-phenyl-2-propen-1-yl]-3-piperidinyl}methyl)benzenesulfonamide](/img/structure/B6012189.png)
![7-[(4-benzoylbenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B6012197.png)
![N-[2-(4-ethylphenyl)-2-(1-pyrrolidinyl)ethyl]-2-methoxybenzamide](/img/structure/B6012217.png)
![2-{4-[1-(1,2,3-thiadiazol-4-ylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine](/img/structure/B6012226.png)
![2-{4-[1-(1,3-benzodioxol-5-yl)-4-piperidinyl]-1-isopropyl-2-piperazinyl}ethanol](/img/structure/B6012232.png)

![3-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}sulfonyl)pyridine](/img/structure/B6012248.png)

![3-(1-methyl-1H-pyrazol-4-yl)-N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]propanamide](/img/structure/B6012256.png)

![2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-[3-(1H-pyrazol-1-yl)propyl]acetamide](/img/structure/B6012268.png)
